methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate is a compound used in various fields of science and industry due to its unique structural properties. Its chemical structure consists of an oxazole ring, a methyl ester group, and a benzyloxycarbonyl-protected amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate generally involves multiple steps:
Formation of the oxazole ring: : This can be done through cyclization reactions involving the appropriate starting materials.
Introduction of the benzyloxycarbonyl-protected amino acid: : This step involves coupling reactions typically carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Methyl esterification: : This can be achieved using methanol in the presence of acid or base catalysts.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis with rigorous control over reaction conditions to ensure high purity and yield. Techniques like continuous flow synthesis might be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: : The benzyloxycarbonyl group can be removed through reduction reactions.
Substitution: : Various substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen in the presence of palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Deprotected Amino Acid: : From reduction of the benzyloxycarbonyl group.
Oxidized Derivatives: : Various oxidized products depending on the conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Biologically, it serves as a building block for the synthesis of peptidomimetics and other biologically active molecules.
Medicine
In medicine, compounds derived from methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate are being investigated for their potential therapeutic properties.
Industry
Industrially, this compound is used in the production of various chemicals and pharmaceuticals, contributing to advancements in material science and drug development.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily involving binding interactions facilitated by the oxazole ring and amino acid moiety. These interactions can influence biochemical pathways and cellular processes, making it valuable in drug development and other scientific research.
Comparison with Similar Compounds
Compared to similar compounds, methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate stands out due to its unique structural features and reactivity.
Similar Compounds
Methyl 2-(2-amino-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-ethylbutyl)-5-methyl-1,3-oxazole-4-carboxylate
Ethyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate
Each of these compounds may have slight variations in their chemical structure, influencing their reactivity and applications in different ways.
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-12(2)10-15(17-21-16(13(3)26-17)18(22)24-4)20-19(23)25-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBSJEOUBJTMAT-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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